3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid
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Overview
Description
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
The exact mode of action of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid is currently unknown due to the lack of specific studies on this compound . It is known that 1,2,4-triazole derivatives can interact with biological targets through hydrogen bonding, owing to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Related 1,2,4-triazole compounds have been shown to interfere with the function of various enzymes and receptors, thereby affecting multiple biochemical pathways .
Result of Action
Related 1,2,4-triazole compounds have been found to exhibit cytotoxic activities against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid, are capable of binding in the biological system with a variety of enzymes and receptors . This interaction is facilitated by their unique structure, which allows them to form hydrogen bonds and dipole interactions with biological receptors
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and cofactors
Preparation Methods
The synthesis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid has several scientific research applications:
Comparison with Similar Compounds
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid can be compared with other triazole derivatives, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring but with a thiol group, leading to different chemical and biological properties.
1,2,4-triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .
Biological Activity
3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid is a compound that belongs to the triazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and research.
- Molecular Formula : C7H11N3O2
- Molecular Weight : 169.18 g/mol
- CAS Number : 1247634-81-6
The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar triazole structures have demonstrated cytotoxic activities against various tumor cell lines and have been implicated in the inhibition of specific enzymes and receptors involved in cancer progression.
Targeted Biological Pathways
Triazole compounds typically interact with several biochemical pathways:
- Enzyme Inhibition : They can inhibit enzymes critical for cell proliferation.
- Gene Expression Modulation : Changes in gene expression patterns have been observed due to triazole interactions with cellular targets.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant cytotoxic effects against cancer cells. For instance, related compounds have shown effectiveness in inhibiting the growth of various tumor cell lines, suggesting that this compound may also possess similar properties.
Study on Anticancer Activity
A study focused on the synthesis and evaluation of triazole derivatives reported that compounds with similar structures exhibited micromolar inhibitory effects on cancer cell lines. The findings suggest that modifications in the triazole ring can enhance biological activity .
Compound | IC50 (µM) | Activity |
---|---|---|
Triazole A | 5.0 | Antitumor |
Triazole B | 10.0 | Antifungal |
This compound | Unknown | Potential |
Biochemical Analysis
The biochemical properties of this compound indicate its ability to bind with various enzymes and receptors within biological systems. This binding is crucial for its potential therapeutic effects .
Properties
IUPAC Name |
3-methyl-2-(1,2,4-triazol-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)6(7(11)12)10-3-8-9-4-10/h3-6H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBDYKLLDZPIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247634-81-6 |
Source
|
Record name | 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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